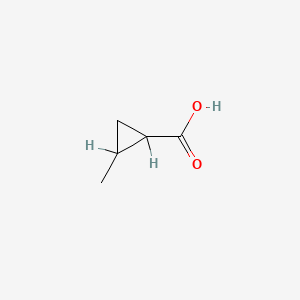

2-Methylcyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

2-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEGPMGNMOIHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871363 | |

| Record name | 2-Methylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29555-02-0, 6142-57-0, 6202-94-4 | |

| Record name | 2-Methylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29555-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2-Methylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029555020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245493 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-methylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of 2-Methylcyclopropanecarboxylic Acid

Introduction

2-Methylcyclopropanecarboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The cyclopropane ring, the smallest carbocycle, imparts unique structural and electronic properties to molecules. Its incorporation can enhance metabolic stability, improve binding affinity by fixing conformation, and alter pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of the discovery, modern synthetic methodologies, and rigorous isolation and characterization of this compound, tailored for researchers and professionals in drug development.

The strained three-membered ring of cyclopropane derivatives presents distinct synthetic challenges but also offers versatile reactivity for further functionalization.[2][3] Understanding the nuances of its synthesis and purification is paramount for its effective application. This document delves into the causal relationships behind various experimental choices, offering field-proven insights to ensure reproducibility and high purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 29555-02-0 | [4][5] |

| Molecular Formula | C₅H₈O₂ | [4][5] |

| Molecular Weight | 100.12 g/mol | [4] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 190-191 °C (at 745 mmHg) | |

| Density | 1.027 g/mL (at 25 °C) | |

| Refractive Index | n20/D 1.439 | |

| Safety | Causes severe skin burns and eye damage (GHS Hazard) | [4] |

Part 1: Historical Context and Evolution of Synthesis

The journey to synthesizing substituted cyclopropanes began with August Freund's first preparation of the parent cyclopropane molecule in 1881 via an intramolecular Wurtz coupling of 1,3-dibromopropane.[6] Early methods for producing cyclopropanecarboxylic acids often involved the hydrolysis of cyclopropyl cyanides or the cyclization of γ-halobutyrate derivatives.[7]

The development of modern cyclopropanation techniques has been a significant focus in organic chemistry. Key breakthroughs include the Simmons-Smith reaction in the 1950s, which utilizes an organozinc carbenoid (iodomethylzinc iodide) for the stereospecific conversion of alkenes to cyclopropanes.[6][8][9] This was followed by the discovery of metal-catalyzed cyclopropanations using diazo compounds, with copper and rhodium catalysts becoming central to achieving high efficiency and stereoselectivity.[2] More recently, photoredox catalysis has emerged as a powerful tool for cyclopropane synthesis under mild conditions, even allowing for the use of carboxylic acids as radical precursors in fragment-coupling strategies.[10]

Part 2: Core Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method is dictated by factors such as the desired stereochemistry (cis/trans, R/S), scale, and availability of starting materials.

Methodology 1: Catalytic Cyclopropanation of Crotonic Acid Derivatives

This is one of the most versatile and stereocontrollable methods. It involves the reaction of a diazo compound, typically ethyl diazoacetate (EDA), with an ester of crotonic acid (e.g., ethyl crotonate), followed by hydrolysis. The key to this process is the catalyst, which forms a metal-carbene intermediate that transfers the carbene to the alkene.

Causality: The choice of catalyst is critical for controlling stereoselectivity. Chiral dirhodium or copper complexes are employed to induce asymmetry, leading to specific enantiomers of the cyclopropane product. The geometry of the starting alkene (E- or Z-crotonate) directly dictates the relative stereochemistry (trans or cis) of the final product due to the concerted nature of the carbene transfer.

Caption: Workflow for Catalytic Cyclopropanation.

Methodology 2: The Simmons-Smith Reaction

The Simmons-Smith reaction provides a reliable route for converting allylic alcohols into cyclopropanes with high diastereoselectivity. For synthesizing this compound, a suitable precursor like (E)-but-2-ene-1,4-diol could be used, followed by oxidation.

Causality: The reaction proceeds via a zinc carbenoid (IZnCH₂I) that coordinates to the hydroxyl group of the allylic alcohol.[8] This coordination directs the methylene transfer to the syn-face of the double bond relative to the alcohol, providing a powerful method for controlling stereochemistry. This is known as a directed cyclopropanation.

Methodology 3: Intramolecular Nucleophilic Substitution

This classical approach involves creating a carbanion at a position gamma to a leaving group, which then displaces the leaving group in an intramolecular SN2 reaction to form the three-membered ring.[2][6]

Causality: This method relies on fundamental principles of reactivity. An electron-withdrawing group (like a nitrile or ester) is required to acidify the alpha-proton, allowing for deprotonation by a strong base (e.g., sodium hydride). The resulting carbanion must be positioned correctly to attack the carbon bearing the leaving group (e.g., a halide) to facilitate the 3-exo-tet cyclization.

Table 2: Comparison of Major Synthetic Routes

| Method | Starting Materials | Key Reagents | Stereocontrol | Advantages | Disadvantages |

| Catalytic Cyclopropanation | Crotonic acid ester, Diazoacetate | Rhodium/Copper catalysts | Excellent (tunable with chiral catalysts) | High efficiency, broad scope, excellent stereocontrol.[2] | Diazo compounds can be hazardous; catalyst cost. |

| Simmons-Smith Reaction | Allylic alcohol derivative | Diiodomethane, Zn-Cu couple | Excellent (hydroxyl-directed) | High stereospecificity, functional group tolerance.[9] | Stoichiometric zinc waste; requires precursor synthesis. |

| Intramolecular Cyclization | γ-halo ester/nitrile | Strong base (e.g., NaH, LDA) | Good (substrate-controlled) | Utilizes simple starting materials.[2] | Can be lower yielding; requires specific precursors. |

Part 3: Isolation and Purification Protocols

Achieving high purity is critical for subsequent applications, especially in drug development. A multi-step purification strategy is typically employed following the synthesis.

Protocol 1: Work-up via Acid-Base Extraction

This protocol is a self-validating system for separating the acidic product from neutral or basic impurities.

-

Quenching & Solvent Addition: After the reaction is complete, cool the reaction mixture to room temperature. Quench carefully with water and add an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, to dissolve the organic components.

-

Basification & Extraction: Transfer the mixture to a separatory funnel. Add a 1 M aqueous solution of sodium hydroxide (NaOH). Shake vigorously and allow the layers to separate. The deprotonated 2-methylcyclopropanecarboxylate salt will dissolve in the aqueous layer, while neutral organic impurities (e.g., unreacted starting ester) remain in the organic layer.

-

Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete recovery of the acid.

-

Acidification & Re-extraction: Combine the aqueous layers in a clean flask and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is less than 2 (confirm with pH paper). The carboxylate will be protonated, making the carboxylic acid less water-soluble.

-

Final Extraction: Extract the acidified aqueous solution multiple times with fresh portions of diethyl ether or ethyl acetate. The purified carboxylic acid will now be in the organic layer.

-

Drying and Evaporation: Combine the organic extracts, wash with brine to remove excess water, and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude purified acid.

Protocol 2: Purification by Vacuum Distillation

For volatile liquid products like this compound, vacuum distillation is the definitive method for achieving high purity.[7]

-

Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

-

Distillation: Transfer the crude acid from the extraction into the distillation flask. Heat the flask gently using an oil bath.

-

Fraction Collection: Collect the fraction that distills at the correct boiling point and pressure (lit. bp: 190-191 °C at 745 mmHg, adjust for vacuum). Discard the initial and final fractions (foreruns and tails), which may contain lower and higher boiling impurities, respectively.

Caption: General Isolation and Purification Workflow.

Part 4: Analytical Characterization

Rigorous analytical testing validates the identity, structure, and purity of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expect complex multiplets in the upfield region (typically 0.5-1.5 ppm) for the cyclopropyl protons and a doublet around 1.1-1.2 ppm for the methyl group. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

-

¹³C NMR: Confirms the carbon skeleton. The cyclopropyl carbons appear at high field (typically 15-25 ppm), with the carboxyl carbon appearing around 175-180 ppm.

-

-

Infrared (IR) Spectroscopy: Identifies functional groups. A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, while a strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[11]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. Electron ionization (EI) will show the molecular ion peak (M⁺) at m/z = 100, confirming the molecular formula.[4][5]

-

Chiral Chromatography (for enantiopure synthesis): For stereoselective syntheses, chiral HPLC or GC is essential to determine the enantiomeric excess (% ee).[12] This often requires derivatization of the carboxylic acid to an amide or ester or the use of specialized chiral stationary phases.[13][14]

Conclusion

The synthesis and isolation of this compound require a careful selection of methodologies based on the desired outcome, particularly concerning stereochemistry. Modern catalytic methods offer unparalleled control and efficiency, while classical techniques remain valuable. A robust, multi-step purification protocol combining chemical extraction and physical separation is essential to achieve the high purity demanded by the pharmaceutical and fine chemical industries. The analytical techniques outlined herein provide a self-validating system to confirm the successful synthesis and isolation of this important chemical building block.

References

-

Ma, S., Wang, Z., & Zhang, J. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. Available at: [Link]

-

Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Available at: [Link]

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Available at: [Link]

-

Ebner, C., & Carreira, E. M. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(17), 11651–11679. Available at: [Link]

- Kaiser, C., et al. (1965). Process for the production of substituted cyclopropane derivatives. Google Patents.

-

Scribd. (n.d.). Cyclopropanation Review. Scribd. Available at: [Link]

-

Carreira, E. M. (2018). Cyclopropanations in Syntheses A. ETH Zürich. Available at: [Link]

-

Delhaye, L., Merschaert, A., Delbeke, P., & Briône, W. (2007). A short and efficient synthesis of (R, R)-2-methylcyclopropanecarboxylic acid. Organic Process Research & Development, 11(4), 689-692. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(40), 13144-13148. Available at: [Link]

-

Wikipedia. (n.d.). Cyclopropanation. Wikipedia. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

-

Marek, I. (2009). Synthesis of activated polysubstituted cyclopropanes and potential applications. Technion Research and Development Foundation Ltd. Available at: [Link]

-

McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic acid. Organic Syntheses, 24, 36. Available at: [Link]

- Sepracor, Inc. (2001). Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.

-

Geresh, S., & Weinstein, S. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Available at: [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Chemdad. Available at: [Link]

-

Molbase. (n.d.). This compound|29555-02-0. Molbase Encyclopedia. Available at: [Link]

-

ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. Available at: [Link]

Sources

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C5H8O2 | CID 99873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound(29555-02-0)IR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A-Z Guide to Theoretical Analysis of 2-Methylcyclopropanecarboxylic Acid Isomers: A Computational Whitepaper

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 2-methylcyclopropanecarboxylic acid isomers. Cyclopropane rings are privileged scaffolds in medicinal chemistry, and understanding the nuanced properties of their substituted derivatives is critical for rational drug design. This document outlines the core principles and practical workflows for employing quantum chemical calculations to elucidate the structural, thermodynamic, spectroscopic, and electronic properties of the cis and trans isomers of this compound. We will delve into the rationale behind selecting computational methods, provide step-by-step protocols for analysis, and discuss the interpretation of results for professionals in chemical research and pharmaceutical development.

Part 1: Foundational Concepts: Stereoisomerism in this compound

This compound (C₅H₈O₂) is a small, chiral molecule that exists as four distinct stereoisomers. The constrained three-membered ring forces the methyl (-CH₃) and carboxylic acid (-COOH) groups into specific spatial arrangements relative to the plane of the ring.

-

Diastereomers: The primary isomeric relationship is between the cis and trans forms.

-

cis-isomers: The methyl and carboxyl groups are on the same side of the cyclopropane ring. This configuration includes the (1R,2S) and (1S,2R) enantiomers.

-

trans-isomers: The methyl and carboxyl groups are on opposite sides of the ring. This configuration includes the (1R,2R) and (1S,2S) enantiomers.[1]

-

-

Enantiomers: Each diastereomer (cis and trans) is a pair of non-superimposable mirror images called enantiomers. While enantiomers have identical physical properties in an achiral environment (e.g., boiling point, density), they can exhibit profoundly different biological activities.

The subtle differences in the three-dimensional arrangement of these isomers dictate their physical properties, stability, and, crucially, how they interact with biological targets like enzymes and receptors. Theoretical studies provide a powerful, cost-effective means to predict and understand these differences before embarking on complex and resource-intensive synthetic routes.

Part 2: The Computational Chemist's Toolkit: Selecting the Right Tools

The accuracy of any theoretical prediction is wholly dependent on the chosen computational methodology. For a molecule like this compound, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[2][3][4]

2.1 The Core Engine: Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[4] This approach significantly reduces computational time while maintaining high accuracy for a wide range of chemical systems.

-

The Functional (The 'Flavor' of DFT): The heart of a DFT calculation is the exchange-correlation functional. For organic molecules, hybrid functionals are often the most reliable.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional in computational chemistry.[5] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic behavior. For routine analysis of small organic molecules, B3LYP is a robust and well-validated starting point.[5][6][7]

-

2.2 The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set determine the flexibility the calculation has to describe the distribution of electrons.

-

Pople Style Basis Sets (e.g., 6-31G):* These are computationally efficient and widely used.

-

6-31G: A split-valence basis set, meaning it uses two sizes of functions for valence electrons, providing more flexibility where chemistry happens.

-

(d) or '*': This indicates the addition of polarization functions on heavy (non-hydrogen) atoms. These are higher angular momentum functions that allow orbitals to change shape, which is critical for describing strained rings and polar bonds accurately. The combination B3LYP/6-31G(d) is a workhorse for geometry optimizations of organic molecules.[5][6]

-

2.3 Simulating Reality: Implicit Solvent Models

Reactions and biological processes occur in solution, not in a vacuum. Implicit solvent models simulate the bulk effect of a solvent by treating it as a continuous medium with a specific dielectric constant, which polarizes in response to the solute.[8][9][10]

-

Polarizable Continuum Model (PCM): This is a popular and effective method that creates a molecule-shaped cavity within the dielectric continuum.[8][11][12] Using a PCM is essential for obtaining realistic energy differences and properties for a polar molecule like a carboxylic acid.

Below is a decision-making workflow for selecting an appropriate computational model.

Part 4: Data Interpretation and Application in Drug Development

The raw output of these calculations provides a wealth of quantitative data. The key is to synthesize this information into actionable insights for the medicinal chemist or researcher.

4.1 Thermodynamic Stability

The primary question is often: which isomer is more stable? The frequency calculation provides the Gibbs Free Energy (G), which is the most relevant value for comparing stability under standard conditions.

Data Presentation:

| Isomer Configuration | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Free Energy (kcal/mol) |

| (1R,2R)-trans | Calculated Value | Calculated Value | 0.00 (Reference) |

| (1S,2S)-trans | Calculated Value | Calculated Value | 0.00 |

| (1R,2S)-cis | Calculated Value | Calculated Value | Calculated ΔG |

| (1S,2R)-cis | Calculated Value | Calculated Value | Calculated ΔG |

| Note: Enantiomers ((1R,2R) and (1S,2S); (1R,2S) and (1S,2R)) will have identical energies in an achiral solvent. |

Interpretation: A lower relative free energy indicates greater thermodynamic stability. A chemist can infer that the equilibrium mixture will favor the more stable diastereomer, potentially guiding purification strategies or predicting the outcome of reactions under thermodynamic control.

4.2 Spectroscopic Fingerprinting

Predicted NMR spectra can be a powerful tool for confirming the identity of synthesized isomers.

Data Presentation:

| Isomer | Key Predicted ¹³C Chemical Shifts (ppm) | Key Predicted ¹H Chemical Shifts (ppm) |

| trans | -COOH: Value, -CH₃: Value, Ring CH: Value 1, Value 2 | -COOH: Value, -CH₃: Value, Ring CH: Value 1, Value 2 |

| cis | -COOH: Value, -CH₃: Value, Ring CH: Value 1, Value 2 | -COOH: Value, -CH₃: Value, Ring CH: Value 1, Value 2 |

Interpretation: Significant differences in the predicted chemical shifts between cis and trans isomers, arising from different steric and electronic environments, can create a unique "fingerprint". This allows researchers to match experimental spectra to the correct calculated isomer, confirming the stereochemical outcome of a synthesis. [13][14]

4.3 Reactivity and Intermolecular Interactions

The electronic properties provide insights into how each isomer might behave in a reaction or interact with a biological target.

-

HOMO-LUMO Gap: A smaller gap generally implies higher reactivity. Comparing the gaps of the isomers can suggest which might be more susceptible to certain chemical transformations.

-

Electrostatic Potential (ESP) Map: This is a color-coded map of the charge distribution on the molecule's surface. Visualizing the ESP map using software like Jmol [15][16][17][18]can reveal the most electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For a drug developer, this is invaluable for predicting sites of potential hydrogen bonding or electrostatic interactions with a protein's active site. The more negative potential around the carboxylic acid's oxygen atoms in one isomer versus another could indicate a stronger potential for forming a key salt bridge.

Part 5: Conclusion

The theoretical study of this compound isomers is not merely an academic exercise. It is a practical, predictive tool that provides deep insights into the structure, stability, and reactivity that govern molecular behavior. By following a robust computational workflow—from structure generation and DFT optimization to frequency validation and property calculation—researchers can generate reliable, actionable data. These theoretical results can guide synthetic efforts, accelerate the identification of active stereoisomers, and ultimately contribute to the rational design of more effective and specific therapeutic agents. This guide provides the foundational framework for applying these powerful computational methods with scientific integrity and a clear focus on practical application.

References

-

Amber 11 Users‛ Manual. (n.d.). Infoscience. Retrieved from [Link]

-

Avogadro. (n.d.). Avogadro. Retrieved from [Link]

- ORCA Input Library. (n.d.). Google Sites.

-

What does B3LYP do well? What does it do badly? (2021). Chemistry Stack Exchange. Retrieved from [Link]

-

Solvent Effects and Implicit Models. (n.d.). Fiveable. Retrieved from [Link]

-

Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (2022). Journal of Chemical Education. Retrieved from [Link]

-

Jmol: an open-source Java viewer for chemical structures in 3D. (n.d.). Jmol. Retrieved from [Link]

-

Computational methods for exploring protein conformations. (2020). Portland Press. Retrieved from [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. (n.d.). The Journal of Physical Chemistry A. Retrieved from [Link]

-

Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. (n.d.). SciELO México. Retrieved from [Link]

-

Conformational Searching. (n.d.). Rowan Scientific. Retrieved from [Link]

-

Conceptual Density Functional Theory. (n.d.). ChemTools Documentation. Retrieved from [Link]

-

Avogadro Download. (n.d.). Softonic. Retrieved from [Link]

-

AmberTools Users' Manual. (n.d.). Virus Dynamics. Retrieved from [Link]

-

Input and Output - ORCA 5.0 tutorials. (n.d.). FACCTs. Retrieved from [Link]

-

B3LYP/6-31G(d,p) optimized structures under study. (n.d.). ResearchGate. Retrieved from [Link]

-

Solvent model. (n.d.). Wikipedia. Retrieved from [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (n.d.). PMC. Retrieved from [Link]

-

Jmol. (n.d.). Wikipedia. Retrieved from [Link]

-

Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. (2023). MDPI. Retrieved from [Link]

-

ORCA. (n.d.). ASE documentation. Retrieved from [Link]

-

Application of DFT Calculations in NMR Spectroscopy. (2024). YouTube. Retrieved from [Link]

-

Avogadro 2. (n.d.). Open Chemistry. Retrieved from [Link]

-

A redefinition of global conceptual density functional theory reactivity indexes by means of the cubic expansions of the energy. (n.d.). RSC Publishing. Retrieved from [Link]

-

Implicit Solvation Models: COSMO (CPCM), PCM (DPCM), IEFPCM. (n.d.). Toolstack Docs. Retrieved from [Link]

-

Density functional theory. (n.d.). Wikipedia. Retrieved from [Link]

-

ubiquity of B3LYP/6-31G*. (2016). Reddit. Retrieved from [Link]

-

Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). Scientific Reports. Retrieved from [Link]

-

Jmol Wiki. (n.d.). Jmol. Retrieved from [Link]

-

ORCA Input Library - ORCA Common. (n.d.). Scribd. Retrieved from [Link]

-

(PDF) Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. (2023). ResearchGate. Retrieved from [Link]

-

AMBER Simulation Guide. (n.d.). Retrieved from [Link]

-

Computational NMR Prediction: A Microreview. (2023). Corin Wagen. Retrieved from [Link]

-

Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021). Journal of Chemical Education. Retrieved from [Link]

-

OpenChemistry/avogadroapp. (n.d.). GitHub. Retrieved from [Link]

-

Jmol. (2021). RCSB PDB. Retrieved from [Link]

-

On the Periodicity of the Information Theory and Conceptual DFT-Based Reactivity Descriptors. (2022). The Journal of Physical Chemistry A. Retrieved from [Link]

-

12.2 Chemical Solvent Models. (n.d.). Q-Chem Manual. Retrieved from [Link]

-

Basis Sets. (2021). Gaussian.com. Retrieved from [Link]

-

Computation techniques in the conformational analysis of carbohydrates. (n.d.). ResearchGate. Retrieved from [Link]

-

ORCA 6.1.1 Manual. (n.d.). Retrieved from [Link]

-

Jmol. (n.d.). Grokipedia. Retrieved from [Link]

-

From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. (n.d.). PMC. Retrieved from [Link]

-

Density Functional Theory Based Study of Molecular Interactions, Recognition, Engineering, and Quantum Transport in π Molecular Systems. (2014). Accounts of Chemical Research. Retrieved from [Link]

-

Avogadro (software). (n.d.). Wikipedia. Retrieved from [Link]

-

Solvation models. (n.d.). PySCF. Retrieved from [Link]

-

NMR spectra - ORCA 5.0 tutorials. (n.d.). FACCTs. Retrieved from [Link]

-

Using the 6-31G*(0.25) basis set in gaussian program. (2013). ResearchGate. Retrieved from [Link]

-

Embird Embroidery Software. (n.d.). Embird. Retrieved from [Link]

-

AMBER demo. (2020). YouTube. Retrieved from [Link]

Sources

- 1. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Density functional theory - Wikipedia [en.wikipedia.org]

- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. fiveable.me [fiveable.me]

- 9. Solvent model - Wikipedia [en.wikipedia.org]

- 10. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 11. docs.mqs.dk [docs.mqs.dk]

- 12. Solvation models — PySCF [pyscf.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. jmol.sourceforge.net [jmol.sourceforge.net]

- 16. Jmol - Wikipedia [en.wikipedia.org]

- 17. rcsb.org [rcsb.org]

- 18. grokipedia.com [grokipedia.com]

spectroscopic data of cis-2-Methylcyclopropanecarboxylic acid

An In-depth Technical Guide to the Spectroscopic Data of cis-2-Methylcyclopropanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for cis-2-Methylcyclopropanecarboxylic acid (CAS No: 6142-57-0), a valuable chiral building block in synthetic and medicinal chemistry. A multi-technique approach employing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is detailed. This document is intended to serve as a definitive reference for the structural characterization and quality assessment of this compound, emphasizing the causal relationships between its unique stereochemistry and its spectral features.

Introduction: The Significance of Structural Verification

cis-2-Methylcyclopropanecarboxylic acid is a conformationally constrained small molecule incorporating a cyclopropane ring, a stereocenter, and a carboxylic acid functional group. This unique combination of features makes it an attractive synthon for introducing specific spatial arrangements in the development of novel therapeutic agents and complex organic molecules. The cis relationship between the methyl and carboxyl groups imposes distinct steric and electronic environments, which can be precisely interrogated using modern spectroscopic techniques.

Unambiguous characterization is paramount to ensure the stereochemical integrity of the material, as the biological activity of its downstream products is often highly dependent on stereoisomerism. This guide provides an expert-level interpretation of the key spectroscopic data, grounded in established principles, to facilitate confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure and stereochemistry of cis-2-Methylcyclopropanecarboxylic acid. The analysis hinges on understanding the chemical environment and through-bond scalar coupling of each nucleus.

¹H NMR Spectroscopy: Defining Stereochemistry

The proton NMR spectrum provides a wealth of information. The cis configuration renders the two protons on the C3 methylene group diastereotopic, meaning they are chemically non-equivalent and will resonate at different frequencies and exhibit distinct coupling patterns. This is a hallmark feature distinguishing it from the trans isomer.

Expert Insight: The non-equivalence of the C3 protons arises because one proton is cis to the adjacent methyl and carboxyl groups, placing it in a more sterically crowded environment, while the other is trans to these groups. This difference in spatial relationship leads to different magnetic shielding and thus different chemical shifts.[1]

Table 1: ¹H NMR Spectroscopic Data for cis-2-Methylcyclopropanecarboxylic acid

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -COOH | ~12.0 | broad singlet | - |

| H-1 | ~1.6-1.7 | multiplet | - |

| H-2 | ~1.4-1.5 | multiplet | - |

| -CH₃ | ~1.1-1.2 | doublet | ~6.0 |

| H-3a (cis to Me) | ~0.9-1.0 | multiplet | - |

| H-3b (trans to Me) | ~0.6-0.7 | multiplet | - |

| Note: Data is typically acquired in CDCl₃.[2] Chemical shifts are approximate and can vary based on solvent and concentration. The complex multiplets of the ring protons arise from geminal and vicinal couplings. |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of cis-2-Methylcyclopropanecarboxylic acid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 1 second.

-

Number of Scans: 16-32, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Diagram 1: Key ¹H-¹H Spin-Spin Couplings

Caption: Standard workflow for NMR data acquisition to structural assignment.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is ideal for rapidly confirming the presence of key functional groups. For cis-2-Methylcyclopropanecarboxylic acid, the carboxylic acid moiety provides two highly characteristic absorption bands.

Expert Insight: The O-H stretch of a carboxylic acid is notoriously broad, spanning from ~2500 to 3300 cm⁻¹, due to extensive hydrogen bonding in the liquid or solid state. The carbonyl (C=O) stretch is a strong, sharp band, the position of which confirms the carboxylic acid environment.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~3000-3080 | Medium | C-H stretch (Cyclopropyl) |

| ~2850-2980 | Medium | C-H stretch (Alkyl) |

| Source: General IR data available from SpectraBase.[3] |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping with isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of the liquid cis-2-Methylcyclopropanecarboxylic acid directly onto the ATR crystal.

-

Data Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.

Expert Insight: The molecular ion (M⁺˙) for C₅H₈O₂ is expected at an m/z of 100. [4][5]A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group or related fragments. The cyclopropyl ring can also undergo characteristic ring-opening fragmentations.

Table 4: Major Mass Spectrometry Fragments (EI-MS)

| m/z | Proposed Fragment Identity | Notes |

| 100 | [C₅H₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 85 | [M - CH₃]⁺ | Loss of the methyl group |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Complex rearrangement/fragmentation |

| 55 | [M - COOH]⁺ | Loss of the carboxyl group |

| 41 | [C₃H₅]⁺ | Allyl or cyclopropyl cation |

| Source: Data compiled from the NIST Mass Spectrometry Data Center.[5] |

Diagram 3: Primary Fragmentation Pathway

Caption: Key fragmentation pathways for cis-2-Methylcyclopropanecarboxylic acid in EI-MS.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of this multi-technique approach lies in the convergence of data.

-

MS confirms the molecular formula is C₅H₈O₂. [5]* IR confirms the presence of a carboxylic acid functional group. [3]* ¹³C NMR confirms the presence of five distinct carbon environments, consistent with the proposed structure. [6]* ¹H NMR confirms the connectivity and, most critically, the cis stereochemistry through the diastereotopic nature of the C3 protons and the complex coupling patterns of the cyclopropyl ring. [1][2] Together, these datasets form a self-validating system, providing an unequivocal structural and stereochemical assignment for cis-2-Methylcyclopropanecarboxylic acid, which is essential for its application in research and development.

References

-

SpectraBase . 2-Methylcyclopropanecarboxylic acid. John Wiley & Sons, Inc. [Link]

-

National Institute of Standards and Technology (NIST) . This compound. NIST Chemistry WebBook, SRD 69. [Link]

-

National Institute of Standards and Technology (NIST) . Mass spectrum of this compound. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem . This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase . ¹H NMR Spectrum of this compound. John Wiley & Sons, Inc. [Link]

-

SpectraBase . ¹³C NMR Spectrum of this compound. John Wiley & Sons, Inc. [Link]

-

Reddit r/chemhelp . Finding unique H-1 NMR signals. Discussion on diastereotopic protons in cyclopropanes. [Link]

Sources

Spectroscopic Characterization of trans-2-Methylcyclopropanecarboxylic Acid: An In-depth Technical Guide

Introduction

trans-2-Methylcyclopropanecarboxylic acid, a chiral carboxylic acid featuring a strained cyclopropane ring, serves as a valuable building block in organic synthesis and drug development. Its rigid, three-dimensional structure imparts unique physicochemical properties to molecules that incorporate this motif. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for trans-2-Methylcyclopropanecarboxylic acid, grounded in the fundamental principles of spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound.

Molecular Structure and Stereochemistry

The defining feature of trans-2-Methylcyclopropanecarboxylic acid is the relative orientation of the methyl and carboxyl groups across the cyclopropane ring. This trans configuration significantly influences the magnetic environments of the ring protons and carbons, leading to a distinct spectroscopic fingerprint compared to its cis isomer.

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The strained nature of the cyclopropane ring in trans-2-Methylcyclopropanecarboxylic acid results in proton chemical shifts that are notably upfield compared to their acyclic counterparts, a consequence of the ring's unique magnetic anisotropy.[1]

Experimental Protocol

-

Sample Preparation: A 5-10 mg sample of trans-2-Methylcyclopropanecarboxylic acid is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). For carboxylic acids, DMSO-d₆ is often preferred as it can better solubilize the compound and the acidic proton is readily observable.[2]

-

Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.

Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -COOH | 10.0 - 12.0 | br s | - |

| H-2 (CH-CH₃) | 1.2 - 1.5 | m | - |

| H-1 (CH-COOH) | 1.0 - 1.3 | m | - |

| -CH₃ | 1.1 - 1.3 | d | ~6-7 |

| H-3 (CH₂) | 0.5 - 1.0 | m | - |

COOH -- H1 [label=" deshielding"]; H1 -- H2 [label=" J(trans) ~4-6 Hz"]; H1 -- H3 [label=" J(cis/trans)"]; H2 -- CH3 [label=" J ~6-7 Hz"]; H2 -- H3 [label=" J(cis/trans)"]; }

Caption: Predicted ¹H NMR correlations for trans-2-Methylcyclopropanecarboxylic acid.Spectral Interpretation

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (10-12 ppm).[5] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Cyclopropane Ring Protons (H-1, H-2, H-3): The protons on the cyclopropane ring resonate in the upfield region (0.5-1.5 ppm), which is characteristic of strained ring systems.[6] The trans relationship between the methyl and carboxyl groups leads to distinct chemical shifts for the ring protons. The methine protons (H-1 and H-2) are expected to be multiplets due to coupling with each other and with the methylene protons (H-3).

-

Methyl Protons (-CH₃): The methyl protons appear as a doublet due to coupling with the adjacent methine proton (H-2).

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom in trans-2-Methylcyclopropanecarboxylic acid will give rise to a distinct signal.

Experimental Protocol

-

Sample Preparation: A 20-50 mg sample is dissolved in approximately 0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: A 100 MHz (or higher) ¹³C NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Data Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. Phase and baseline corrections are applied.

Data Summary

Based on data for the isomeric mixture and general trends for substituted cyclopropanes, the following chemical shifts are predicted.[7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 175 - 185 |

| C-1 (CH-COOH) | 20 - 30 |

| C-2 (CH-CH₃) | 15 - 25 |

| C-3 (CH₂) | 10 - 20 |

| -CH₃ | 15 - 25 |

Spectral Interpretation

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing in the 175-185 ppm region.[8]

-

Cyclopropane Ring Carbons (C-1, C-2, C-3): The carbons of the cyclopropane ring are shielded and resonate in the upfield region of the spectrum (10-30 ppm). The substitution with a methyl and a carboxyl group will lead to distinct chemical shifts for each of the three ring carbons.

-

Methyl Carbon (-CH₃): The methyl carbon will also appear in the upfield region, typically between 15 and 25 ppm.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation:

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Data Summary

The IR spectrum of a carboxylic acid is dominated by the absorptions of the carboxyl group.[11]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 2500 - 3300 | Strong, broad |

| C-H stretch (cyclopropane) | ~3080 | Medium |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| C=O stretch (dimer) | 1700 - 1725 | Strong, sharp |

| C-O stretch | 1210 - 1320 | Medium |

| O-H bend | 910 - 950 | Medium, broad |

Spectral Interpretation

-

O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band from 2500 to 3300 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding, which forms a dimeric structure.[12]

-

C=O Stretch: A strong and sharp absorption band for the carbonyl (C=O) stretch is observed around 1700-1725 cm⁻¹. The position of this band is indicative of a saturated carboxylic acid existing as a hydrogen-bonded dimer.[13]

-

C-H Stretches: The C-H stretching vibrations of the cyclopropane ring are expected at slightly higher wavenumbers (~3080 cm⁻¹) than those of the methyl group (2850-3000 cm⁻¹).[14]

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of C-O stretching and O-H bending vibrations, which are characteristic of the molecule as a whole.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules.[15]

-

Electron Energy: 70 eV.

-

Source Temperature: 150-250 °C.

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Data Summary

The mass spectrum for 2-methylcyclopropanecarboxylic acid (as a cis/trans mixture) is available from the NIST database.[16] The fragmentation pattern is not expected to differ significantly for the pure trans isomer.

| m/z | Proposed Fragment |

| 100 | [M]⁺ (Molecular Ion) |

| 85 | [M - CH₃]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 55 | [C₄H₇]⁺ |

| 45 | [COOH]⁺ |

Fragmentation Pathway and Interpretation

M -> M_minus_CH3 [label="- •CH₃"]; M -> C4H7 [label="- •COOH"]; M_minus_CH3 -> C4H7 [label="- CO"]; M -> COOH [label="- •C₄H₇"]; }

Caption: Proposed mass spectral fragmentation pathway.-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 100, corresponding to the molecular weight of C₅H₈O₂. This peak may be of low intensity in EI-MS of carboxylic acids.[17]

-

Loss of a Methyl Group: Fragmentation via the loss of the methyl radical (•CH₃) would result in a fragment ion at m/z 85.

-

Loss of the Carboxyl Group: Cleavage of the bond between the cyclopropane ring and the carboxyl group can lead to the loss of a •COOH radical, giving a fragment at m/z 55, or the formation of a [COOH]⁺ ion at m/z 45.[18]

-

Other Fragments: Other significant peaks in the spectrum, such as m/z 57, likely arise from rearrangements and further fragmentation of the cyclopropane ring.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the structural characterization of trans-2-Methylcyclopropanecarboxylic acid. The unique features observed in the ¹H and ¹³C NMR spectra, particularly the upfield shifts of the cyclopropyl protons and carbons, are diagnostic for the presence of the strained three-membered ring. The IR spectrum is dominated by the characteristic broad O-H and sharp C=O stretching vibrations of the carboxylic acid dimer. Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the structure. Together, these spectroscopic techniques provide a robust and complementary set of data for the unambiguous identification and quality assessment of trans-2-Methylcyclopropanecarboxylic acid in research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. jascoinc.com [jascoinc.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Infrared Spectrometry [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. eng.uc.edu [eng.uc.edu]

- 15. bitesizebio.com [bitesizebio.com]

- 16. This compound [webbook.nist.gov]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

1H NMR and 13C NMR analysis of 2-Methylcyclopropanecarboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methylcyclopropanecarboxylic Acid

Introduction: The Unique Challenge of the Cyclopropyl Moiety

The cyclopropane ring, a fundamental motif in numerous natural products and pharmaceutical agents, presents a unique spectroscopic puzzle. Its strained, three-membered ring structure results in carbon-carbon bonds with significant p-character, leading to an electronic environment distinct from that of acyclic alkanes.[1] This peculiarity manifests profoundly in Nuclear Magnetic Resonance (NMR) spectroscopy, where protons and carbons of the cyclopropyl ring exhibit unusually high-field chemical shifts (i.e., they are highly shielded).[2][3] This shielding is attributed to a diamagnetic ring current, analogous to that in aromatic systems, generated by the σ-electrons of the C-C bonds.[2][3][4]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule that combines the spectroscopic intrigue of the cyclopropane ring with the analytical challenge of stereoisomerism. As this molecule exists as cis and trans diastereomers, NMR spectroscopy, particularly the analysis of proton-proton coupling constants, becomes the paramount tool for unambiguous stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to apply NMR to characterize such structures.

PART 1: Structural and Stereochemical Considerations

Before delving into spectral analysis, it is essential to define the structures and proton/carbon numbering scheme for the two diastereomers of this compound. The key differentiator is the relative orientation of the methyl and carboxyl groups across the C1-C2 bond.

Figure 1: Structures of trans and cis isomers with atom numbering.

PART 2: ¹H NMR Spectral Analysis

The proton NMR spectrum provides the most definitive information for distinguishing the cis and trans isomers through the analysis of vicinal (³J) coupling constants.

Causality of Chemical Shifts and Coupling in Cyclopropanes

-

Chemical Shifts (δ): Protons on a cyclopropane ring are significantly shielded, typically appearing between 0 and 2 ppm.[3] This upfield shift is a direct consequence of the ring's σ-aromaticity, which induces a magnetic field that opposes the external field in the region of the protons.[2][4] The electron-withdrawing carboxylic acid group will deshield adjacent protons (H1, H3a/b), while the electron-donating methyl group will have a smaller deshielding effect on its neighboring protons (H2, H3a/b). The acidic proton of the carboxyl group is highly deshielded and appears far downfield, typically between 10-12 ppm.[5]

-

Coupling Constants (J): The geometric constraints of the rigid cyclopropane ring fix the dihedral angles between vicinal protons. According to the Karplus relationship, which correlates coupling constants to dihedral angles, this rigidity leads to highly predictable J-values.[6] For cyclopropanes, a critical and counter-intuitive rule applies: J-cis is consistently larger than J-trans .[7][8]

Predicted ¹H NMR Spectra

For trans-2-Methylcyclopropanecarboxylic acid:

-

H1: This proton is trans to H2 and has two cis relationships with the C3 protons (H3a and H3b, assuming free rotation or averaging). It will likely appear as a complex multiplet, influenced by coupling to H2, H3a, and H3b.

-

H2: This proton is trans to H1 and will also show complex coupling to H1, the C3 protons, and the methyl protons.

-

H3a/H3b: These methylene protons are diastereotopic. They will couple to each other (geminal coupling), to H1, and to H2, resulting in complex multiplets.

-

-CH₃: Will appear as a doublet, coupled to H2.

-

-COOH: Will appear as a broad singlet far downfield.

For cis-2-Methylcyclopropanecarboxylic acid:

-

H1: This proton is cis to H2. This crucial difference will manifest as a larger ³J coupling constant between H1 and H2 compared to the trans isomer.

-

H2: This proton is cis to H1 and will exhibit the same larger coupling constant.

-

H3a/H3b: Similar to the trans isomer, these will be complex multiplets.

-

-CH₃: A doublet, coupled to H2.

-

-COOH: A broad singlet far downfield.

The definitive assignment is made by measuring the coupling constant between H1 and H2. The isomer exhibiting the larger coupling constant (e.g., ~8 Hz) is cis, while the isomer with the smaller constant (e.g., ~5 Hz) is trans.

PART 3: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments.

Causality of ¹³C Chemical Shifts

Similar to the protons, the cyclopropyl carbons are highly shielded, appearing at an unusually high field (low ppm values) compared to their acyclic counterparts.[10] Unsubstituted cyclopropane resonates at an extraordinary -2.7 ppm.[10] Substitution shifts these resonances downfield. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing around 175-180 ppm.[5] The methyl carbon will be in the typical aliphatic region. Small but distinct differences in the chemical shifts of the ring carbons (C1, C2, C3) are expected between the cis and trans isomers due to steric (gamma-gauche) effects.

Predicted ¹³C NMR Data

For both isomers, five distinct signals are expected:

-

C=O: ~175-180 ppm

-

C1: ~20-30 ppm

-

C2: ~20-30 ppm

-

C3: ~10-20 ppm

-

-CH₃: ~15-25 ppm

The exact chemical shifts can be used as fingerprints to distinguish between isomers, especially when compared against reference data or computational predictions.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 12.0 | br s | - | 175 - 180 |

| H1 | 1.3 - 1.8 | m | ³J(H1,H2): cis > trans | 20 - 30 |

| H2 | 1.0 - 1.5 | m | ³J(H2,H1): cis > trans | 20 - 30 |

| H3a/H3b | 0.5 - 1.2 | m | ²J(H3a,H3b) | 10 - 20 |

| -CH₃ (protons) | 1.1 - 1.3 | d | ³J(CH₃,H2) ≈ 7 | - |

| -CH₃ (carbon) | - | - | - | 15 - 25 |

| Table 1: Predicted ¹H and ¹³C NMR Data for this compound Isomers. |

PART 4: Experimental Protocols and Workflow

Achieving high-quality, interpretable NMR data requires meticulous sample preparation and a logical data acquisition strategy.

Experimental Workflow Diagram

Figure 2: Standard workflow for NMR analysis and stereochemical determination.

Step-by-Step Protocol for NMR Sample Preparation

This protocol is designed for the analysis of small organic molecules like this compound.[11][12]

-

Material Quantity: For a standard high-field NMR instrument, weigh 5-25 mg of the compound for ¹H NMR.[12][13] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is preferable to reduce acquisition time.[11][12]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Ensure the solvent is of high purity to avoid extraneous peaks. A volume of 0.6-0.7 mL is standard for a 5 mm NMR tube.[11][14]

-

Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube.[12] This allows for vortexing or gentle heating if needed and ensures complete dissolution.

-

Filtration (Critical Step): Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor shims.[13][15] Filter the sample solution into the NMR tube through a small plug of glass wool packed into a Pasteur pipette.[13]

-

Internal Standard: While the residual proton signal of the solvent can be used for calibration, adding an internal standard like tetramethylsilane (TMS) provides a more precise reference point (δ = 0.00 ppm).[10][11] Add a very small amount, as too much can obscure signals in the upfield region.

-

Tube and Cap: Use a high-quality, clean, and unscratched NMR tube.[12][14] Cap the tube securely to prevent solvent evaporation. Label the tube clearly.

Advanced Techniques for Unambiguous Assignment

For complex molecules or to provide orthogonal validation of assignments, 2D NMR experiments are invaluable.[16]

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. It will show cross-peaks between H1-H2, H1-H3, and H2-H3, confirming their connectivity within the cyclopropane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is the most reliable way to assign the ¹³C signals for C1, C2, C3, and the methyl group based on the already-assigned proton spectrum.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are J-coupled.[17] For the cis isomer, a NOE cross-peak would be expected between H1 and H2, and between H1/H2 and the methyl protons. For the trans isomer, these NOEs would be absent or significantly weaker. This provides powerful, independent confirmation of stereochemistry.[17][18]

Conclusion

The NMR analysis of this compound is a quintessential example of leveraging fundamental spectroscopic principles to solve a complex structural problem. The unique electronic properties of the cyclopropane ring give rise to characteristic upfield shifts in both ¹H and ¹³C spectra. More importantly, the fixed geometry of the ring results in highly diagnostic vicinal proton-proton coupling constants, where the J-cis value is reliably larger than the J-trans value. This single parameter, easily extracted from a standard ¹H NMR spectrum, serves as the primary method for distinguishing the diastereomers. The analysis can be further solidified using ¹³C chemical shift data and advanced 2D NMR techniques like COSY, HSQC, and particularly NOESY, which provides orthogonal proof of the through-space stereochemical relationships. The methodologies and principles detailed in this guide provide a robust framework for the confident structural and stereochemical elucidation of substituted cyclopropanes.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. cif.iastate.edu [cif.iastate.edu]

- 13. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 15. organomation.com [organomation.com]

- 16. fiveable.me [fiveable.me]

- 17. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 18. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

mass spectrometry fragmentation of 2-Methylcyclopropanecarboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methylcyclopropanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of a Strained Ring Carboxylic Acid

This compound (C₅H₈O₂, Mol. Wt.: 100.12 g/mol ) presents a unique analytical challenge due to the inherent chemical properties of its strained three-membered ring coupled with a reactive carboxylic acid functional group.[1][2] As a molecule of interest in synthetic chemistry and as a potential building block in drug development, understanding its structural properties is paramount. Mass spectrometry serves as a definitive tool for its identification and characterization. This guide provides an in-depth exploration of the fragmentation behavior of this compound under the two most prevalent ionization techniques: high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI). We will dissect the fragmentation mechanisms, explain the causality behind the observed product ions, and provide field-proven protocols for its analysis.

Part 1: Electron Ionization (EI) Mass Spectrometry - Unraveling the Fragmentation Cascade

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[3] This creates a characteristic "fingerprint" mass spectrum that is invaluable for library matching and unambiguous identification. The EI mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center, providing an authoritative basis for our analysis.[4]

The Initial Ionization Event

The process begins when a high-energy electron (typically 70 eV) collides with the molecule, ejecting one of its own electrons to form a radical cation, known as the molecular ion (M•⁺).[5] For this compound, the molecular ion appears at a mass-to-charge ratio (m/z) of 100.

M + e⁻ → [C₅H₈O₂]•⁺ + 2e⁻

While the molecular ion is observed, it is of relatively low abundance, which is typical for small carboxylic acids that are prone to fragmentation.[6][7]

Major Fragmentation Pathways under EI

The energetically unstable molecular ion rapidly undergoes a series of fragmentation and rearrangement reactions. The primary cleavage events are dictated by the stability of the resulting fragments, with the strained cyclopropane ring playing a key role in directing the fragmentation cascade.

-

Loss of the Carboxyl Group (•COOH): A dominant fragmentation pathway for carboxylic acids is the cleavage of the bond alpha to the carbonyl group, resulting in the loss of the entire carboxyl functional group as a radical.[8] This leads to the formation of a methylcyclopropyl cation.

-

[M - 45]⁺: Loss of •COOH (mass = 45 u) results in a prominent peak at m/z 55 . This [C₄H₇]⁺ ion is a key identifier for this compound.

-

-

Loss of the Methyl Group (•CH₃): Alpha-cleavage can also occur at the C-CH₃ bond, leading to the loss of a methyl radical.

-

[M - 15]⁺: Loss of •CH₃ (mass = 15 u) produces an ion at m/z 85 . The stability of the resulting cyclopropanecarboxylic acid radical cation contributes to this fragmentation.

-

-

Ring Opening and Subsequent Fragmentations: The high internal energy imparted by EI can induce the opening of the strained cyclopropane ring. This leads to a variety of rearranged, acyclic ions, contributing to the complex fingerprint region of the spectrum. This pathway is responsible for several smaller, but significant, fragments.

-

m/z 57: This peak can be attributed to a [C₄H₉]⁺ ion, likely formed after ring opening and hydrogen rearrangement, followed by the loss of •CO₂H.

-

m/z 41: A [C₃H₅]⁺ ion, characteristic of many cyclopropyl systems, is formed via cleavage and rearrangement of the carbon skeleton.[9]

-

The following diagram illustrates the primary fragmentation pathways under Electron Ionization.

Caption: Primary EI fragmentation pathways of this compound.

Summary of EI Fragmentation Data

The quantitative data from the EI mass spectrum is summarized below.

| m/z | Relative Intensity (%) | Proposed Ion Structure | Description of Loss |

| 100 | ~10 | [C₅H₈O₂]•⁺ | Molecular Ion (M•⁺) |

| 85 | ~30 | [C₄H₅O₂]⁺ | Loss of methyl radical (•CH₃) |

| 57 | ~95 | [C₄H₉]⁺ | Ring opening and loss of •CO₂H |

| 55 | 100 | [C₄H₇]⁺ | Base Peak , Loss of carboxyl radical (•COOH) |

| 41 | ~80 | [C₃H₅]⁺ | Further fragmentation of the carbon skeleton |

Experimental Protocol: GC-MS Analysis (EI Mode)

This protocol outlines a robust method for analyzing this compound using Gas Chromatography-Mass Spectrometry.

-

Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC System:

-

Injector: Split/splitless inlet, operated in split mode (e.g., 20:1) at 250 °C.

-

Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 240 °C.

-

Hold: Hold at 240 °C for 5 minutes.

-

-

-

Mass Spectrometer (EI):

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-200.

-

Caption: A typical experimental workflow for GC-MS analysis.

Part 2: Electrospray Ionization (ESI) Mass Spectrometry - The Soft Ionization Approach

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that imparts very little excess energy, typically resulting in the observation of the intact molecule with a charge, known as a pseudomolecular ion.[3][10] This makes it the method of choice for determining the molecular weight of thermally labile or polar compounds. In-source fragmentation is minimal; however, fragmentation can be induced in a tandem mass spectrometer (MS/MS) via Collision-Induced Dissociation (CID).

Ion Formation in ESI

This compound can be analyzed in both positive and negative ion modes.

-

Negative Ion Mode ([M-H]⁻): This is the preferred mode for carboxylic acids. The acidic proton is readily abstracted in the ESI plume, forming the deprotonated molecule, [M-H]⁻, at m/z 99 . This process can be enhanced by using a mobile phase with a slightly basic pH or by adding modifiers that facilitate deprotonation.[11]

-

Positive Ion Mode ([M+H]⁺): While less common for free acids, protonation can occur to form the [M+H]⁺ ion at m/z 101 . The proton will localize on the carbonyl oxygen.[12] It is also common to observe adducts with cations present in the solvent or mobile phase, such as sodium ([M+Na]⁺ at m/z 123 ).[13]

Tandem MS (MS/MS) Fragmentation via CID